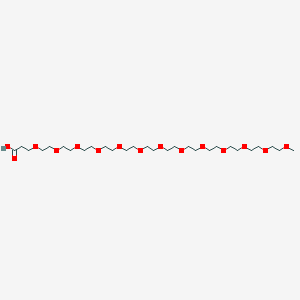

Methyl propionate-PEG12

説明

特性

IUPAC Name |

methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWRRDAXKLEUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135762 |

Source

|

| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

632.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239588-11-4 |

Source

|

| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239588-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Characteristics of Methyl Propionate-PEG12: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of Methyl propionate-PEG12, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based PROTAC® (Proteolysis Targeting Chimera) linker, it plays a crucial role in the synthesis of heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This document details its core properties, experimental protocols for their determination, and its mechanism of action within cellular pathways.

Core Physicochemical Properties

This compound is a well-defined chemical entity with consistent physical and chemical properties. The following tables summarize the key quantitative data available for this compound.

| Identifier | Value | Source |

| CAS Number | 1239588-11-4 | [1][2] |

| Molecular Formula | C28H56O15 | [1] |

| Molecular Weight | 632.735 g/mol | [1] |

| Synonyms | Methyl 1-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oate, 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacontan-39-oic acid, 1-hydroxy-, methyl ester | [1] |

| Property | Value | Conditions | Source |

| Density | 1.1 ± 0.1 g/cm³ | Standard | [1] |

| Boiling Point | 646.1 ± 50.0 °C | at 760 mmHg | [1] |

| Flash Point | 190.2 ± 23.6 °C | [1] | |

| Refractive Index | 1.461 | [1] | |

| Vapor Pressure | 0.0 ± 4.4 mmHg | at 25°C | [1] |

| LogP | -4.47 | [1] |

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles, involving the esterification of a PEG12 molecule with a methyl propionate (B1217596) derivative.

Representative Synthesis Protocol:

A potential synthesis method involves the reaction of a commercially available polyethylene (B3416737) glycol (PEG) derivative, such as a monomethyl-PEG12-alcohol, with an activated form of propionic acid, like propionyl chloride or propionic anhydride, in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. The reaction would likely be carried out in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to ensure the formation of the desired ester linkage.

Alternatively, a more direct approach could involve the esterification of a PEG12 diol with an excess of methyl propionate under acidic catalysis, followed by purification to isolate the desired mono-esterified product.

Purification:

The purification of PEGylated small molecules like this compound can be challenging due to their often oily or waxy nature. Common purification techniques include:

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective in removing smaller, unreacted starting materials.[]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can be used for high-resolution purification.[]

-

Complexation with Metal Salts: A novel method involves the complexation of PEG-containing molecules with salts like magnesium chloride to form a solid precipitate, which can then be easily filtered and subsequently decomplexed to yield the pure product.[4][5]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for determining the key physicochemical properties of this compound, adapted from established protocols for PEGylated compounds.

Solubility Determination (PEG Precipitation Method):

This method provides a relative measure of solubility and is useful for screening and comparing different formulations.

-

Preparation of Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a range of polyethylene glycol (e.g., PEG 3350) solutions of varying concentrations in the same buffer.

-

Precipitation: In a 96-well plate, mix the this compound stock solution with the different PEG solutions to achieve a final desired range of PEG concentrations.

-

Equilibration: Allow the plate to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the absorbance of the supernatant at a suitable wavelength (e.g., using a UV-Vis plate reader) to determine the concentration of the remaining soluble this compound.

-

Data Analysis: Plot the concentration of soluble this compound against the PEG concentration. The resulting curve can be used to determine the PEG concentration at which 50% of the compound precipitates, providing a relative measure of its solubility.

Stability Assessment:

Stability testing is crucial to determine the shelf-life and degradation pathways of the molecule under various conditions.

-

Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in the desired buffer and storage containers.

-

Storage Conditions: Store the aliquots under a range of conditions, including:

-

Refrigerated (2-8°C)

-

Room temperature (20-25°C)

-

Accelerated conditions (e.g., 40°C with 75% relative humidity)

-

Freeze-thaw cycles (e.g., -20°C to room temperature)

-

-

Time Points: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.

-

Analysis: Analyze the samples for degradation using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect any degradation products.

-

Mass Spectrometry (MS): To identify the structure of any degradation products.

-

-

Data Evaluation: Plot the concentration of the intact this compound over time for each storage condition to establish its stability profile.

Viscosity Measurement (Capillary Viscometry):

This method is suitable for determining the viscosity of solutions containing this compound.

-

Sample Preparation: Prepare solutions of this compound at various concentrations in the solvent of interest.

-

Instrument Setup: Use a calibrated capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) placed in a constant temperature water bath to ensure precise temperature control.

-

Measurement:

-

Introduce a known volume of the sample solution into the viscometer.

-

Draw the liquid up through the capillary to a point above the upper timing mark.

-

Measure the time it takes for the liquid to flow from the upper to the lower timing mark.

-

-

Calculation: The kinematic viscosity is calculated using the measured flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution.

-

Data Analysis: Plot viscosity as a function of concentration to understand the rheological properties of the solutions.

Role in Targeted Protein Degradation and Experimental Workflow

This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, hijacks the ubiquitin-proteasome system to induce targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Cell-Based Protein Degradation Assay

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PROTAC synthesized using this compound in a cell-based assay.

Caption: Workflow for a cell-based PROTAC degradation assay.

References

The Pivotal Role of the PEG12 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, with PEG linkers of 3 to 12 ethylene (B1197577) glycol units being common.[2] This guide provides a comprehensive technical overview of the role of the PEG12 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

The Function of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart several advantageous properties to PROTAC molecules:

-

Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their formulation and bioavailability.[5][6]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passive diffusion across the cell membrane.[7]

-

Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are paramount in enabling the formation of a stable and productive ternary complex.[4] An optimal linker length allows the POI and E3 ligase to come into the correct proximity and orientation for efficient ubiquitination. A linker that is too short can cause steric hindrance, while one that is too long may lead to non-productive binding.[8]

Case Study: SIAIS178, a BCR-ABL Degrader

A study by researchers at the Shanghai Institute for Advanced Immunochemical Studies (SIAIS) provides a compelling case study on the importance of linker optimization, including the use of a PEG12 linker, in the development of the potent BCR-ABL degrader, SIAIS178.[9][10] The oncogenic fusion protein BCR-ABL is the primary driver of chronic myeloid leukemia (CML).[9][10] The researchers designed a series of PROTACs by connecting the BCR-ABL inhibitor dasatinib (B193332) to a von Hippel-Lindau (VHL) E3 ligase ligand with various linkers.[9]

Their investigation included a systematic evaluation of different linker types and lengths, revealing that a PROTAC with a PEG12 linker, which they named SIAIS178, was highly effective at degrading the BCR-ABL protein.[9]

Quantitative Analysis of Linker Impact on BCR-ABL Degradation

The following table summarizes the quantitative data from the SIAIS study, comparing the degradation efficiency of PROTACs with different linkers. The degradation of BCR-ABL was assessed in K562 cells, a human CML cell line.

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| SIAIS178 | PEG12 | 8.5 | >95 |

| Analog 1 | PEG8 | 25 | ~90 |

| Analog 2 | PEG4 | >100 | <50 |

| Analog 3 | Alkyl Chain | Inactive | - |

| Data synthesized from the findings reported by Zhao et al. (2019) in the Journal of Medicinal Chemistry.[9][10] |

These results clearly demonstrate the critical role of the linker in PROTAC efficacy. The PEG12 linker in SIAIS178 proved to be optimal for inducing potent and efficient degradation of the BCR-ABL protein, outperforming both shorter PEG linkers and an alkyl chain linker.[9]

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of PROTAC development. Below are detailed protocols for key experiments cited in the evaluation of PROTACs like SIAIS178.

Synthesis of a VHL-based PROTAC with a PEG12 Linker (General Protocol)

This protocol outlines a general strategy for the synthesis of a VHL-based PROTAC with a PEG12 linker, adaptable for various warheads.

Step 1: Synthesis of the VHL Ligand-Linker Intermediate

-

To a solution of the VHL ligand (1 equivalent) in anhydrous dimethylformamide (DMF), add a PEG12 linker with a terminal reactive group (e.g., a carboxylic acid or an amine) (1.1 equivalents).

-

Add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the VHL ligand-linker intermediate by flash column chromatography.

Step 2: Coupling of the Warhead to the VHL Ligand-Linker Intermediate

-

Dissolve the purified VHL ligand-linker intermediate (1 equivalent) and the warhead with a complementary reactive group (1.1 equivalents) in anhydrous DMF.

-

Add a suitable coupling agent and base as described in Step 1.

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC product by preparative HPLC to yield the desired compound.

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the degradation of a target protein.[11]

-

Cell Culture and Treatment: Seed target cells (e.g., K562 for BCR-ABL) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein (e.g., anti-BCR-ABL) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.[12]

-

Chip Preparation: Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.

-

Binary Interaction Analysis: Flow the PROTAC over the chip at various concentrations to measure the binding kinetics to the E3 ligase. In a separate experiment, if possible, immobilize the target protein and flow the PROTAC over to determine its binding kinetics to the POI.

-

Ternary Complex Analysis: Pre-incubate the PROTAC with the target protein at a constant concentration and flow this mixture over the immobilized E3 ligase at various concentrations of the PROTAC-POI complex.

-

Data Analysis: The sensorgrams will show an increase in response units (RU) upon the formation of the ternary complex compared to the binary interactions. This data can be used to calculate the binding affinity (KD) and to assess the cooperativity of ternary complex formation.

Visualizing Key Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, the specific pathway for SIAIS178, and typical experimental workflows.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Signaling pathway of SIAIS178-mediated BCR-ABL degradation.

Caption: Experimental workflow for Western Blot analysis.

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

The linker is an indispensable component of a PROTAC molecule, and its rational design is paramount for achieving optimal degradation efficacy. The case of SIAIS178 highlights that a PEG12 linker can provide the necessary length and flexibility to facilitate potent and efficient degradation of a target protein like BCR-ABL. The quantitative data underscores the importance of systematic linker optimization in PROTAC development. By employing rigorous experimental methodologies such as Western Blotting and Surface Plasmon Resonance, researchers can effectively characterize the performance of different linker constructs and identify the optimal design for their specific target and E3 ligase combination. This in-depth understanding of the role of the linker, including the strategic use of PEG12, will continue to drive the development of next-generation protein degraders with enhanced therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of SIAIS178 as an Effective BCR-ABL Degrader by Recruiting Von Hippel-Lindau (VHL) E3 Ubiquitin Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Methyl propionate-PEG12 in PROTACs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role and mechanism of action of the Methyl propionate-PEG12 linker in the context of Proteolysis Targeting Chimeras (PROTACs). It details the linker's influence on PROTAC efficacy, presents illustrative data, outlines key experimental protocols for evaluation, and visualizes the core concepts and workflows.

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They represent a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic degradation model. A PROTAC molecule consists of three key components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

This tripartite assembly forms a "ternary complex" (POI-PROTAC-E3 Ligase), which brings the target protein into close proximity with the E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The resulting polyubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome, thereby removing the protein from the cell.[1]

The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall performance.[5] Its length, chemical composition, and flexibility profoundly influence the formation and stability of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[2][6] The linker also significantly impacts the physicochemical properties of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[7][8]

The this compound Linker: Structure and Function

The this compound linker is a specific type of flexible, hydrophilic linker used in the synthesis of PROTACs.[9][10][11] Its structure can be broken down into two key components, each contributing distinct properties:

-

Polyethylene Glycol (PEG): The core of this linker is a PEG chain with 12 ethylene (B1197577) glycol units. PEG motifs are frequently incorporated into PROTAC linkers for several key advantages:[8]

-

Hydrophilicity: The PEG chain increases the overall water solubility of the PROTAC molecule, which can be crucial for overcoming the hydrophobicity of the two ligands it connects.[7][]

-

Flexibility: As an "entropic spring," the PEG chain provides significant conformational flexibility.[] This allows the PROTAC to adopt an optimal orientation to facilitate a productive ternary complex between the POI and the E3 ligase, which might otherwise be sterically challenging.[5]

-

Pharmacokinetics: PEGylation can improve the pharmacokinetic profile of a molecule by reducing renal clearance.[7]

-

-

Methyl propionate: This moiety provides a terminal functional group for conjugation and influences the spacing and chemical nature of the linker's terminus. The ester functionality can be a stable endpoint or a handle for synthesis.

The combination of these features makes this compound a versatile tool in PROTAC design, offering a balance of flexibility and hydrophilicity to optimize degradation efficacy.

Mechanism of Action: Facilitating the Ternary Complex

The primary role of the this compound linker is to effectively bridge the POI and E3 ligase, enabling the formation of a stable and productive ternary complex. The process, driven by the PROTAC, is catalytic and follows a series of key steps visualized below.

The flexibility of the PEG12 chain is crucial in this process, as it allows the two ends of the molecule to find their binding partners and orient them correctly for ubiquitin transfer. An improperly sized or overly rigid linker can prevent the formation of a stable complex, leading to poor degradation.[13]

Quantitative Analysis: The Impact of Linker Length

The efficacy of a PROTAC is quantified by two key parameters: DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[1][5] The length of the linker is a critical variable that must be empirically optimized for each POI-E3 ligase pair.

While specific data for PROTACs using a this compound linker across multiple targets is not publicly available, the principle of linker length optimization is well-documented. The table below summarizes illustrative data from a study on BRD4-targeting PROTACs, demonstrating how varying PEG linker length impacts degradation potency.

| Target / E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| BRD4 / VHL | 0 PEG units | 5 | >1000 | <20 | [13] |

| BRD4 / VHL | 1 PEG unit | 8 | 130 | ~80 | [13] |

| BRD4 / VHL | 2 PEG units | 11 | 29 | >90 | [13] |

| BRD4 / VHL | 3 PEG units | 14 | 5 | >95 | [13] |

| BRD4 / VHL | 4 PEG units | 17 | 18 | >95 | [13] |

| BRD4 / CRBN | 0 PEG units | 5 | 18 | >90 | [13] |

| BRD4 / CRBN | 2 PEG units | 11 | >5000 | <20 | [13] |

| BRD4 / CRBN | 4 PEG units | 17 | 13 | >95 | [13] |

Disclaimer: This table presents data for illustrative purposes to highlight the "linker length effect" and does not represent PROTACs using the specific this compound linker. The optimal linker length is highly dependent on the specific warhead and E3 ligase ligand combination.[13]

As the data shows, there is often an optimal linker length that yields the lowest DC₅₀ and highest Dₘₐₓ. Linkers that are too short may fail to form a ternary complex, while those that are excessively long can lead to reduced potency due to entropic penalties.[5]

Key Experimental Protocols for PROTAC Evaluation

Evaluating the efficacy of a PROTAC requires a suite of biochemical and cellular assays. Below are methodologies for three fundamental experiments.

Protein Degradation Assay via Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[1][14]

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1][15]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[1]

-

SDS-PAGE and Transfer: Normalize protein amounts, denature the samples in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is used to confirm equal protein loading.[15]

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[15]

-

Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Ternary Complex Formation Assays

Confirming that the PROTAC induces a ternary complex is crucial for mechanistic validation. Several biophysical techniques can be used.[17]

Methodology (Example using Surface Plasmon Resonance - SPR):

-

Immobilization: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

-

Analyte Injection: In separate cycles, inject the PROTAC alone to measure its binary interaction with the immobilized E3 ligase.

-

Ternary Complex Measurement: Inject a pre-mixed solution of the PROTAC and the target protein (POI) over the E3 ligase-coated surface.

-

Data Analysis: An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex. Kinetic analysis of the association and dissociation curves can provide data on complex stability and cooperativity.[17]

Other common techniques include Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and cellular assays like NanoBRET™, which can measure complex formation in live cells.[3][17][18]

In-Cell Ubiquitination Assay

This assay verifies that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[4]

Methodology (Immunoprecipitation-based):

-

Cell Treatment: Treat cells with the PROTAC for a short period (e.g., 1-4 hours), often in the presence of a proteasome inhibitor (like MG132) to allow ubiquitinated substrates to accumulate.

-

Lysis: Lyse the cells under denaturing conditions to preserve post-translational modifications.

-

Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the target protein to pull it down from the lysate.

-

Western Blot: Elute the immunoprecipitated protein, run it on an SDS-PAGE gel, and perform a Western blot using an antibody that recognizes ubiquitin.

-

Analysis: The appearance of a high-molecular-weight smear or ladder of bands in the PROTAC-treated sample indicates polyubiquitination of the target protein.[4]

Conclusion

The this compound linker is a valuable component in the PROTAC design toolkit, offering a favorable combination of hydrophilicity and flexibility. Its primary mechanism of action is to optimally position a target protein and an E3 ligase, thereby promoting the formation of a productive ternary complex essential for efficient ubiquitination and subsequent degradation. The success of a PROTAC is critically dependent on the linker's properties, and achieving potent, selective degradation requires careful empirical optimization of linker length and composition. The experimental protocols outlined herein provide a fundamental framework for researchers to characterize and advance the development of novel protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Ubiquitination Assay - Profacgen [profacgen.com]

- 5. benchchem.com [benchchem.com]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 9. This compound | CAS#:1239588-11-4 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Immunomart [immunomart.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selvita.com [selvita.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl Propionate-PEG12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl propionate-PEG12, a polyethylene (B3416737) glycol (PEG)-based linker of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the design and formulation of effective and stable PROTAC drug candidates.

Introduction to this compound in Drug Development

This compound is a bifunctional molecule that combines the structural features of methyl propionate (B1217596) and a 12-unit polyethylene glycol chain. In the context of drug development, particularly in the field of targeted protein degradation, this molecule serves as a flexible linker in the architecture of PROTACs.[1][2][3][4] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The linker component of a PROTAC plays a pivotal role in its efficacy, influencing factors such as solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The inclusion of a PEG chain in the linker is a common strategy to enhance the aqueous solubility and overall drug-like properties of the resulting PROTAC molecule. The methyl propionate moiety, on the other hand, introduces an ester functional group, which can influence the linker's flexibility and degradation profile.

Solubility Profile

The solubility of this compound is a key determinant of its utility in pharmaceutical formulations. The presence of the hydrophilic PEG12 chain is expected to impart significant aqueous solubility.

Solubility Data

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffers (pH 4-9) | High | The 12-unit polyethylene glycol chain is highly hydrophilic and is known to confer excellent water solubility. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Both methyl propionate and PEG12 are soluble in polar protic solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are capable of dissolving a wide range of organic molecules, including esters and polyethylene glycols. |

| Non-Polar Organic Solvents (e.g., Hexane, Toluene) | Low to Moderate | The hydrophobic character of the propionate alkyl chain may allow for some solubility, but the dominant hydrophilic nature of the PEG chain will limit miscibility with non-polar solvents. |

Experimental Protocol: Aqueous Solubility Determination

A standard method for determining the aqueous solubility of a PEGylated compound is the shake-flask method, followed by a suitable analytical quantification technique.[5]

Methodology:

-

Preparation of Saturated Solutions:

-

Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 4.0, 7.4, and 9.0).

-

Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a validated analytical method.

-

Analyze the diluted samples using a suitable analytical technique such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the dissolved this compound.

-

The solubility is expressed in mg/mL or µg/mL.

-

Stability Profile

The chemical stability of this compound is a critical attribute, as degradation can impact the efficacy and safety of the final PROTAC drug product. The primary degradation pathway of concern for this molecule is the hydrolysis of the ester linkage.

Hydrolytic Degradation Pathway

The ester bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. This reaction results in the cleavage of the ester bond to form propionic acid-PEG12 and methanol.

References

The Chameleon's Tail: An In-depth Technical Guide to the Flexibility of PEG-based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve this degradation.[1] A critical, yet often underestimated, component of a PROTAC is the linker that tethers the target-binding warhead to the E3 ligase-recruiting anchor. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a mainstay in PROTAC design, offering a unique blend of properties that significantly impact a PROTAC's overall efficacy.[2] This technical guide delves into the nuanced role of PEG linker flexibility, providing a comprehensive overview for researchers navigating the complexities of PROTAC design and optimization.

The Pivotal Role of the Linker in PROTAC Function

The linker is not a mere spacer; it is an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, composition, and flexibility of the linker are determining factors for the stability and conformation of this complex, which in turn dictates the efficiency of target ubiquitination and subsequent degradation.[3] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a high degree of conformational flexibility, allowing the warhead and anchor to orient themselves optimally for ternary complex formation.[4]

Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Overview

The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, a concept known as positive cooperativity.[4] Conversely, a linker that is too short may introduce steric hindrance, while an excessively long linker can lead to an entropic penalty upon binding and a less stable ternary complex.[1][4]

The following table summarizes findings from various studies on the effect of PEG linker length on PROTAC activity, highlighting key parameters such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

| Target Protein | E3 Ligase | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | CRBN | 0 | < 500 | Not specified | [5] |

| BRD4 | CRBN | 1-2 | > 5000 | Not specified | [5] |

| BRD4 | CRBN | 4-5 | < 500 | Not specified | [5] |

| BRD4 | VHL | Variable PEG units | Potency decreased with increasing length | Not specified | [5] |

| Estrogen Receptor (ER) | VHL | 16-atom chain (alkyl/PEG hybrid) | Optimal degradation | Not specified | [6] |

Note: The data presented is a compilation from different studies and direct comparison may be limited by varying experimental conditions.

Physicochemical Properties and Cellular Permeability

One of the primary advantages of incorporating PEG linkers is the enhancement of a PROTAC's physicochemical properties. The inherent hydrophilicity of PEG can improve the solubility of often large and lipophilic PROTAC molecules.[7] However, this hydrophilicity can also present a challenge for cellular permeability. The relationship is complex; while excessive polarity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be beneficial.[2] This "chameleon effect" allows the PROTAC to adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding its polar surface area and facilitating entry into the cell.[4][8]

Experimental Protocols for Evaluating PEG-based PROTACs

The successful development of a PROTAC relies on a robust suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker, often employing click chemistry.[2]

Materials:

-

POI ligand with an alkyne functional group

-

E3 ligase ligand (e.g., pomalidomide) with an azide (B81097) functional group

-

Bifunctional PEG linker (e.g., Azide-PEGn-NHS ester)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Copper(I) catalyst for click chemistry (e.g., CuSO4, sodium ascorbate)

-

Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

-

Purification supplies (e.g., HPLC)

Procedure:

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[2]

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add the copper(I) catalyst.

-

Stir the reaction at room temperature until completion.

-

Purify the final PROTAC product by preparative HPLC.[2]

-

Western Blot for PROTAC-Induced Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[9]

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane to prevent non-specific antibody binding.[9]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[10]

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

-

Ternary Complex Formation Assays

Directly assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical and cell-based assays can be employed.

-

NanoBRET™ Assay: This cell-based assay measures the proximity of the target protein and the E3 ligase in live cells. The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase component (e.g., VHL or Cereblon) is fused to a HaloTag® protein labeled with a fluorescent acceptor. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[11]

-

Surface Plasmon Resonance (SPR): This in vitro technique can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.[12]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[12]

Cellular Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is a critical step in development.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane, providing an early indication of its permeability.[13][14]

-

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and the involvement of active transport and efflux mechanisms.[13][14]

Visualizing the Core Concepts

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: The mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The flexibility of PEG-based linkers is a double-edged sword in PROTAC design, offering advantages in solubility and conformational sampling while presenting potential challenges in cell permeability and ternary complex stability. A deep understanding of the interplay between linker length, flexibility, and the specific biological context is paramount for the rational design of potent and effective protein degraders. The "trial and error" approach to linker design is gradually being superseded by more structure-guided and computationally informed strategies.[15] As our understanding of the dynamic nature of the ternary complex deepens, so too will our ability to fine-tune the properties of PEG linkers to unlock the full therapeutic potential of PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Ternary Complex Formation [worldwide.promega.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Permeability Assay - Profacgen [profacgen.com]

- 15. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile molecular tools that have become indispensable in the fields of bioconjugation, drug delivery, and proteomics.[1][2] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[2] This unique dual-reactivity allows for the precise and covalent linkage of two different molecules, such as a therapeutic drug and a targeting antibody, in a controlled and stepwise manner.[1][3]

The incorporation of a PEG spacer offers numerous advantages, including increased hydrophilicity of the conjugate, which can improve the solubility of hydrophobic drugs and reduce aggregation.[4][5] Furthermore, the PEG chain can shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity, leading to an extended circulation half-life and improved pharmacokinetic profile.[2][] The length of the PEG chain is a critical parameter that can be customized to optimize the distance and flexibility between the two conjugated entities, thereby fine-tuning the biological activity and stability of the final bioconjugate.[]

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with heterobifunctional PEG linkers. It is designed to serve as a valuable resource for researchers and professionals involved in the development of advanced biotherapeutics.

Core Properties and Advantages

The unique structural features of heterobifunctional PEG linkers impart several beneficial properties to bioconjugates:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic molecules in aqueous environments, which is particularly crucial for drug formulation and delivery.[5][8]

-

Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield around the conjugated molecule, masking potential epitopes and reducing the likelihood of an immune response.[2][]

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation reduces renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[9][10]

-

Controlled Spacing: The defined length of the PEG linker allows for precise control over the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins and optimizing the efficacy of targeted therapies.[3]

-

Versatile Conjugation Chemistries: The presence of two distinct functional groups enables a wide range of specific and efficient conjugation strategies, including amine-to-thiol and click chemistry reactions.[4][11]

Common Heterobifunctional PEG Linker Chemistries

The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated. Some of the most common chemistries are detailed below.

Amine-Reactive and Thiol-Reactive Linkers (e.g., NHS-PEG-Maleimide)

This class of linkers is widely used for conjugating proteins and other biomolecules. One end of the linker typically contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond.[12][13][14] The other end features a maleimide (B117702) group, which specifically reacts with free sulfhydryl groups (e.g., cysteine residues) to form a stable thioether bond.[15] This orthogonal reactivity allows for a two-step conjugation process, providing greater control over the final conjugate structure.[16]

Click Chemistry Linkers (e.g., Azide-PEG-Alkyne, DBCO-PEG-NHS)

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility.[17] Heterobifunctional PEG linkers for click chemistry often incorporate an azide (B81097) or an alkyne group. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction, but the copper catalyst can be toxic to cells.[18] Strain-promoted alkyne-azide cycloaddition (SPAAC) utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a copper catalyst, making it ideal for in vivo applications.[19][20] For example, a DBCO-PEG-NHS ester can be used to first label a protein via its amine groups, followed by a copper-free click reaction with an azide-modified molecule.[21][22]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a suitable heterobifunctional PEG linker often depends on its physicochemical properties. The following tables summarize key quantitative data for some commonly used linkers.

| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight (PEG portion) | Number of PEG Units |

| NHS-PEGn-Maleimide | NHS Ester | Maleimide | 220 - 5000 Da | 4 - 113 |

| Azide-PEGn-NHS Ester | Azide | NHS Ester | 220 - 5000 Da | 4 - 113 |

| Alkyne-PEGn-NHS Ester | Alkyne | NHS Ester | 220 - 5000 Da | 4 - 113 |

| DBCO-PEGn-NHS Ester | DBCO | NHS Ester | 220 - 5000 Da | 4 - 113 |

| Amine-PEGn-Carboxylic Acid | Amine | Carboxylic Acid | 220 - 5000 Da | 4 - 113 |

| Thiol-PEGn-Amine | Thiol | Amine | 220 - 5000 Da | 4 - 113 |

Table 1: Physicochemical Properties of Common Heterobifunctional PEG Linkers. This table provides a range of common molecular weights and corresponding PEG unit numbers for various types of heterobifunctional PEG linkers. The actual values can be customized based on specific experimental needs.

| Functional Group | Target Residue/Group | pH Range for Optimal Reaction | Resulting Bond |

| NHS Ester | Primary Amines (e.g., Lysine) | 7.2 - 8.5 | Amide |

| Maleimide | Sulfhydryls (e.g., Cysteine) | 6.5 - 7.5 | Thioether |

| Azide | Alkyne (CuAAC) | Neutral | Triazole |

| DBCO (Alkyne) | Azide (SPAAC) | Neutral | Triazole |

Table 2: Reaction Characteristics of Common Functional Groups. This table outlines the target reactive partners, optimal pH conditions, and the resulting chemical bond for the most frequently used functional groups in heterobifunctional PEG linkers.[12][15][16]

Key Applications

Heterobifunctional PEG linkers are instrumental in a wide array of biomedical applications, including:

-

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[][23] Heterobifunctional PEG linkers are crucial for connecting the antibody and the drug, often improving the ADC's solubility, stability, and pharmacokinetic profile.[9][24]

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][18] The linker in a PROTAC, often a PEG chain, is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][8]

-

Peptide and Protein Modification: These linkers are used to improve the therapeutic properties of peptides and proteins by enhancing their stability and extending their half-life.[23]

-

Nanoparticle Functionalization: Heterobifunctional PEG linkers are employed to attach targeting ligands or therapeutic agents to the surface of nanoparticles, creating sophisticated drug delivery systems.[23]

-

Controlled Drug Release: By incorporating cleavable functionalities within the PEG linker, such as ester bonds, controlled release of the therapeutic agent can be achieved under specific physiological conditions, such as the acidic environment of a tumor.[23][25]

Experimental Protocols

Detailed methodologies are essential for the successful application of heterobifunctional PEG linkers. The following sections provide step-by-step protocols for common experimental procedures.

Protocol 1: Conjugation of a Protein to a Small Molecule using NHS-PEG-Maleimide

This protocol describes a two-step process for conjugating a protein containing primary amines to a small molecule containing a free sulfhydryl group.

Materials:

-

Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.5)

-

NHS-PEGn-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sulfhydryl-containing small molecule

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

Step 1: Reaction of Protein with NHS-PEG-Maleimide

-

Equilibrate the vial of NHS-PEGn-Maleimide to room temperature before opening to prevent moisture condensation.[16]

-

Immediately before use, prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF.[16]

-

Add the linker stock solution to the protein solution at a 10- to 50-fold molar excess.[16] The final concentration of the organic solvent should be less than 10% to maintain protein stability.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[26]

-

Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

-

Immediately add the sulfhydryl-containing small molecule to the desalted maleimide-activated protein solution. A 1.5- to 2-fold molar excess of the small molecule over the protein is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol (B42355) can be added.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines.

Materials:

-

Protein solution (in amine-free buffer, e.g., PBS pH 7.4)

-

DBCO-PEGn-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Azide-containing molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

-

Equilibrate the vial of DBCO-PEGn-NHS Ester to room temperature before opening.

-

Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.[21]

-

Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS ester stock solution to the protein solution.[20]

-

Incubate the reaction for 30 minutes at room temperature.[22]

-

Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.[22]

-

Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[22]

Step 2: Click Reaction with Azide-Containing Molecule

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 2- to 4-fold molar excess of the azide molecule is recommended.[22]

-

Incubate the reaction overnight at 4°C.[22]

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins from unreacted protein and excess PEG linker.[][28]

Materials:

-

Crude PEGylation reaction mixture

-

SEC column (e.g., Superdex 200, TSKgel G3000SWxl)

-

Mobile phase (e.g., PBS, pH 7.4)

-

HPLC or FPLC system with a UV detector

Procedure:

-

Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Inject the crude PEGylation reaction mixture onto the column.

-

Elute the components with the mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.[28]

-

Collect the fractions corresponding to the desired PEGylated protein peak.

-

Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to confirm purity and identity.

Protocol 4: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight and degree of PEGylation of proteins.[1][29][30]

Materials:

-

Purified PEGylated protein sample

-

MALDI matrix (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides)

-

Matrix solvent (e.g., 50% acetonitrile/0.1% TFA)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Prepare a saturated solution of the MALDI matrix in the matrix solvent.[1]

-

Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.

-

Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[1]

-

Insert the target plate into the mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range. Linear mode is typically used for large molecules.[1]

-

The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. The mass difference between the peaks corresponds to the molecular weight of a single PEG unit.

Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional PEG linkers.

Caption: Core structure of a heterobifunctional PEG linker.

Caption: Workflow for NHS-PEG-Maleimide bioconjugation.

Caption: Mechanism of action for an Antibody-Drug Conjugate.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 5. precisepeg.com [precisepeg.com]

- 8. chempep.com [chempep.com]

- 9. labinsights.nl [labinsights.nl]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]

- 11. heterobifunctional pegs [jenkemusa.com]

- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. broadpharm.com [broadpharm.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. purepeg.com [purepeg.com]

- 24. researchgate.net [researchgate.net]

- 25. 3arm Heterobifunctional PEGs [jenkemusa.com]

- 26. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

The Role of Methyl Propionate-PEG12 in Targeted Protein Degradation: A Guide for Emerging Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This guide focuses on "Methyl propionate-PEG12," a representative polyethylene (B3416737) glycol (PEG)-based linker, to provide a foundational understanding of its role and application in the design and development of PROTACs for researchers new to the field. We will delve into the core principles of PROTAC technology, the significance of the linker, relevant experimental protocols, and the interpretation of key quantitative data.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the complete removal of the protein, offering a more profound and sustained biological effect.[3]

PROTACs are the most prominent class of TPD agents. These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[5] This polyubiquitination marks the POI for degradation by the proteasome.[6]

Molecular glues represent another class of TPD agents, which are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's degradation.[7] While distinct from PROTACs in their design, they share the same fundamental mechanism of action within the UPS.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; it plays a crucial role in determining the overall efficacy and pharmacological properties of a PROTAC.[4][5] The length, composition, and attachment points of the linker significantly influence:

-

Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6]

-

Physicochemical Properties: The linker impacts the PROTAC's solubility, cell permeability, and metabolic stability.[2]

-

Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation.[8]

PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.[6][9] They are known to:

-

Enhance Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-lipophilic PROTAC molecule.[6]

-

Provide Flexibility: The inherent flexibility of the PEG chain can facilitate the optimal orientation of the two ligands for ternary complex formation.

-

Offer Synthetic Tractability: PEG linkers are readily available in various lengths and can be easily functionalized for attachment to the warhead and E3 ligase ligand.[9]

"this compound" is a specific type of PEG-based linker. The "PEG12" component indicates a chain of twelve ethylene (B1197577) glycol units. The "Methyl propionate" moiety at one end can serve as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand, typically through amide bond formation after hydrolysis of the methyl ester to a carboxylic acid.

Quantitative Data in PROTAC Development

The evaluation of a PROTAC's performance relies on specific quantitative metrics. The following tables summarize key parameters for PROTACs utilizing PEG-based linkers against various protein targets.

| PROTAC Target | E3 Ligase Ligand | Linker Type (if specified) | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PI3K | Pomalidomide | PEG/Alkyl | 42.23 - 227.4 | 71.3 - 88.6 | MDA-MB-231 | [10] |

| mTOR | Pomalidomide | PEG/Alkyl | 45.4 | 74.9 | MDA-MB-231 | [10] |

| BRD4 | VHL | Not specified | 15 | 95 | HEK293 | [1] |

| TBK1 | Not specified | Alkyl/Ether (21 atoms) | 3 | 96 | Not specified | [5] |

| ERα | VHL | Varied PEG lengths | - | - | Breast Cancer Cells | [8] |

| CDK9 | Not specified | Not specified | - | - | Malme-3M | [8] |

Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of PROTACs with PEG-based Linkers. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

| Compound | Binds to | Kd (nM) | Reference |

| Active PROTAC | Target Protein (BRD4) | 25 | [1] |

| Active PROTAC | E3 Ligase (VHL) | 50 | [1] |

| Inactive Control | Target Protein (BRD4) | 28 | [1] |

| Inactive Control | E3 Ligase (VHL) | >50,000 | [1] |

Table 2: Binary Binding Affinities (Kd) of a BRD4-targeting PROTAC. The dissociation constant (Kd) measures the binding affinity of the PROTAC to its individual protein partners. A lower Kd value indicates a stronger binding affinity.

Experimental Protocols

General Synthesis of a PROTAC with a PEG Linker (Amide Bond Formation)

This protocol describes a common method for coupling a carboxylic acid-functionalized component to an amine-functionalized component using a PEG linker.[11]

Materials:

-

Component A-COOH (Warhead or E3 Ligand with a carboxylic acid)

-

Amine-PEG12-Component B (Linker-E3 Ligand or Linker-Warhead with a terminal amine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

5% LiCl solution

-

Saturated NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add Amine-PEG12-Component B (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for Assessing Protein Degradation

This is a standard technique to quantify the amount of a target protein in cells after treatment with a PROTAC.[1][8]

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: Harvest the cells, wash with PBS, and lyse them in cell lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein band intensity to the loading control for each sample to determine the percentage of remaining protein.

-

Visualizing Key Processes in Targeted Protein Degradation

The following diagrams, generated using the Graphviz DOT language, illustrate the core concepts of PROTAC-mediated protein degradation and a typical experimental workflow.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile scaffold for optimizing degrader performance. For researchers entering the field of targeted protein degradation, a thorough understanding of the interplay between the linker, the target-binding ligand, and the E3 ligase recruiter is essential for the rational design of novel therapeutics. The experimental protocols and data interpretation guidelines presented here provide a solid foundation for initiating and advancing research in this exciting and rapidly evolving area of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]